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Introduction: The Structural Imperative for Targeting
LSD1
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-

dependent amine oxidase critical to epigenetic regulation. By removing methyl marks from

histone H3 on lysines 4 and 9 (H3K4me1/2, H3K9me1/2), it plays a pivotal role in controlling

gene expression.[1][2] Its aberrant activity is strongly correlated with the progression of various

cancers, including acute myeloid leukemia (AML), making it a high-priority therapeutic target.[3]

A major class of LSD1 inhibitors, many derived from the antidepressant tranylcypromine (TCP),

function as irreversible, mechanism-based inactivators.[4][5] These molecules form a covalent

adduct with the FAD cofactor in the enzyme's active site, permanently disabling its

demethylase activity.[6][7]

High-resolution crystal structures of these LSD1-inhibitor FAD adducts are indispensable for

modern drug development. They provide definitive proof of the binding mode, reveal the

specific molecular interactions that confer potency and selectivity, and guide the rational design

of next-generation therapeutics with improved pharmacological profiles.[7] This guide provides
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a comprehensive, field-proven framework for the successful crystallization of these critical

complexes, from protein expression to crystal harvesting.

Principle of Co-crystallization
The central strategy involves forming the stable covalent adduct between the LSD1-CoREST

complex and the irreversible inhibitor prior to initiating crystallization trials. This pre-formed,

homogenous complex is then treated as a single entity for crystallization screening. The

corepressor protein CoREST is essential, as it stabilizes the LSD1 structure and is required for

its activity on nucleosomal substrates.[8][9]
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Figure 1: Overall workflow for the co-crystallization of LSD1-inhibitor FAD adducts.
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PART 1: Expression and Purification of the Human
LSD1-CoREST Complex
Structural studies consistently utilize a truncated human LSD1 construct (typically residues

172-833) in complex with a fragment of its binding partner, CoREST (e.g., residues 308-440).

[2][10] This removes flexible terminal regions of LSD1 while retaining the catalytic domain and

the crucial CoREST interaction interface.[11][12] Co-expression in an Escherichia coli system

is the standard method.

Protocol 1: Co-expression and Purification
Vector Construction:

Clone the coding sequence for human LSD1 (residues 172-833) into a vector such as a

modified pET28b, incorporating an N-terminal His6-SUMO tag for affinity purification and

enhanced solubility.

Clone the coding sequence for human CoREST (e.g., residues 308-440) into a compatible

vector without a tag.

Co-transform both plasmids into an E. coli expression strain like BL21(DE3).

Expression:

Grow co-transformed cells in Terrific Broth at 37°C to an OD600 of ~0.8-1.0.

Cold-shock the culture on ice for 20 minutes, then induce protein expression with 0.2 mM

IPTG.

Continue incubation at 18°C for 16-20 hours.

Harvest cells by centrifugation and store the pellet at -80°C.

Lysis and Affinity Chromatography:

Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM

Imidazole, 5% Glycerol, 1 mM TCEP, and protease inhibitors).
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Lyse cells by sonication and clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45

minutes).

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

Wash the column extensively with Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30

mM Imidazole, 1 mM TCEP).

Elute the His6-SUMO-LSD1/CoREST complex with Elution Buffer (50 mM HEPES pH 7.5,

300 mM NaCl, 300 mM Imidazole, 1 mM TCEP).

Tag Cleavage and Final Purification:

Dialyze the eluted protein against Gel Filtration Buffer (25 mM HEPES pH 7.5, 150 mM

NaCl, 1 mM TCEP) overnight at 4°C. During dialysis, add SUMO protease (e.g., ULP1) to

cleave the His6-SUMO tag.

Pass the dialyzed sample back through the Ni-NTA column to remove the cleaved tag and

the protease.

Concentrate the flow-through containing the tag-free LSD1-CoREST complex.

Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 200

column) equilibrated in Gel Filtration Buffer.

Pool the fractions containing the pure, monodisperse complex. Assess purity by SDS-

PAGE (>95%).

Concentration and Storage:

Concentrate the final complex to 10-15 mg/mL using an appropriate centrifugal

concentrator (e.g., 50 kDa MWCO).[13]

Confirm concentration using a spectrophotometer (A280).

Flash-freeze aliquots in liquid nitrogen and store at -80°C.

PART 2: Formation of the Covalent FAD Adduct
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This step is critical for ensuring a homogenous population of inhibitor-bound protein for

crystallization. The irreversible inhibitor is incubated with the purified complex, allowing the

covalent reaction with the FAD cofactor to proceed to completion.

Protocol 2: Pre-incubation for Adduct Formation
Thaw and Prepare Complex: Thaw an aliquot of the purified LSD1-CoREST complex on ice.

Inhibitor Preparation: Prepare a 10-20 mM stock solution of the irreversible inhibitor in a

suitable solvent like DMSO.

Incubation:

Dilute the LSD1-CoREST complex to a working concentration (e.g., ~10 mg/mL) in a

buffer such as 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT.[13]

Add the inhibitor to the protein solution at a 5- to 10-fold molar excess. The final DMSO

concentration should be kept below 5% (v/v) to avoid protein destabilization.

Incubate the mixture on ice or at 4°C for 2-4 hours to allow for complete adduct formation.

Some protocols may use shorter incubation times (e.g., 10 minutes) if the reaction is

known to be rapid.[14]

Confirmation (Optional but Recommended): The formation of the adduct can be confirmed by

intact protein mass spectrometry, which will show a characteristic mass shift corresponding

to the addition of the inhibitor to the FAD cofactor, which is non-covalently bound to the

protein.

PART 3: Crystallization and Optimization
The vapor diffusion method, in either hanging or sitting drop formats, is the most common and

successful technique for crystallizing the LSD1-inhibitor complex.[10][15]
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Figure 2: Comparison of Hanging and Sitting Drop Vapor Diffusion Setups.

Protocol 3: Vapor Diffusion Crystallization
Setup: Use 24-well or 96-well crystallization plates. For hanging drops, grease the rims of

the wells to ensure a good seal.[7][16]

Drop Composition:

Pipette the reservoir (precipitant) solution into the wells (e.g., 500 µL for a 24-well plate).

On a siliconized coverslip (hanging drop) or the crystal post (sitting drop), mix 0.5-2 µL of

the LSD1-inhibitor adduct complex (~10-12 mg/mL) with an equal volume of the reservoir

solution.[13][15]
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Avoid introducing bubbles. It is often beneficial to simply allow the two drops to diffuse

together without active mixing, as this can encourage the growth of fewer, larger crystals.

[15]

Sealing and Incubation:

For hanging drops, quickly invert the coverslip and place it over the well, twisting slightly to

create an airtight seal.[16]

For sitting drops, seal the well with clear sealing tape.

Incubate plates at a constant temperature, typically 4°C or 20°C. Crystals usually appear

within 2-7 days.[13]

Data Presentation: Successful Crystallization
Conditions
The following table summarizes experimentally verified conditions that have yielded diffraction-

quality crystals of LSD1 complexes. These serve as excellent starting points for screening and

optimization.
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PDB ID Complex
Protein
Conc.

Reservoir
Solution

Temp. Method

2V1D[12]

LSD1-

CoREST-H3

peptide

10-12 mg/mL

0.6M Li₂SO₄,

0.6M

(NH₄)₂SO₄,

0.1M Na-

Citrate pH

5.6, 10mM

DTT

20°C Sitting Drop

2HKO[17] LSD1 Not Specified

5% PEG

8000, 150

mM NaCl, 10

mM MgCl₂,

50 mM

Phosphate

pH 6.3

Not Specified Hanging Drop

Referenced[1

0]

LSD1-

CoREST-

Inhibitor

Not Specified

1.28 M

Potassium

sodium

tartrate, 100

mM ADA pH

5.5

20°C Hanging Drop

Referenced[1

3]

LSD1-

CoREST-THF
10-12 mg/mL

0.6M Li₂SO₄,

0.63M

(NH₄)₂SO₄,

0.25M NaCl,

100 mM Na-

Citrate pH 5.6

RT Sitting Drop

Optimization Strategies
Initial hits from screening often require optimization to produce larger, single crystals suitable

for diffraction. Systematically vary the following parameters around the initial hit condition:
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Precipitant Concentration: Create a grid screen varying the precipitant concentration by ±10-

20%.

pH: Screen a range of pH values ±0.5-1.0 units around the initial condition.

Protein Concentration: Test a range of protein concentrations (e.g., 5, 10, and 15 mg/mL).

Additives: Use additive screens (e.g., salts, small polyols) to improve crystal quality.

Temperature: If crystals grow too quickly or form a precipitate, try lowering the incubation

temperature.

PART 4: Crystal Handling and Cryo-protection
To prevent radiation damage during X-ray data collection, crystals must be flash-cooled in

liquid nitrogen. This requires soaking them in a cryoprotectant solution to prevent the formation

of crystalline ice, which would destroy the crystal lattice.[6]

Protocol 4: Cryo-protection and Crystal Freezing
Prepare Cryoprotectant Solution: The ideal cryoprotectant is a solution that prevents ice

formation without cracking or dissolving the crystal. A common and effective strategy is to

use the reservoir solution (mother liquor) supplemented with a cryoprotecting agent.

Glycerol/Ethylene Glycol: Add glycerol or ethylene glycol to the mother liquor in a stepwise

manner or as a final concentration of 20-30% (v/v).[13]

Increasing Precipitant: For conditions with PEG, increasing the PEG concentration by 5-

10% can often be sufficient for cryo-protection.

Sugars: Glucose (up to 37.5%) can be a gentle and effective cryoprotectant.[6]

Crystal Soaking:

Using a nylon loop that is slightly larger than the crystal, carefully remove a crystal from

the drop.
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Briefly pass the crystal through the cryoprotectant solution. The soak time can range from

a few seconds to a minute. The goal is to quickly exchange the solvent around the crystal.

For sensitive crystals, a stepwise transfer through increasing concentrations of

cryoprotectant (e.g., 5%, 10%, 15%, 20% glycerol) can prevent osmotic shock.

Freezing:

After soaking, immediately plunge the loop-mounted crystal into liquid nitrogen.

Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar until ready for data

collection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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